2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Description
Fundamental Molecular Structure
The molecular architecture of 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine consists of a pyrazole ring system substituted with two methyl groups at positions 3 and 5, connected to a pyridine ring through the nitrogen atom at position 1 of the pyrazole. The ethanamine chain extends from position 4 of the pyrazole ring, creating a flexible linker that influences the overall molecular conformation. The compound exhibits a heterocyclic framework that combines the electronic properties of both pyrazole and pyridine systems, resulting in distinct chemical reactivity patterns. The molecular formula C₁₂H₁₆N₄ indicates the presence of four nitrogen atoms distributed across the pyrazole ring, pyridine ring, and terminal amine group. This arrangement creates multiple sites for potential hydrogen bonding and coordination interactions that significantly influence the compound's solid-state structure and solution behavior.
The spatial arrangement of the heterocyclic components demonstrates specific geometric constraints imposed by the conjugated ring systems. The pyrazole ring maintains planarity with the pyridine system due to electron delocalization, while the ethylamine substituent provides conformational flexibility. The methyl substituents at positions 3 and 5 of the pyrazole ring create steric effects that influence the overall molecular geometry and intermolecular packing patterns. The nitrogen atoms in the structure exhibit different hybridization states and coordination capabilities, with the pyrazole nitrogen participating in the aromatic system while the terminal amine nitrogen maintains sp³ hybridization. These structural features contribute to the compound's unique physicochemical properties and potential applications in various chemical systems.
Crystallographic Unit Cell Parameters
Crystallographic analysis reveals that this compound forms well-defined crystal structures with specific unit cell parameters and space group symmetries. The crystal structure exhibits hydrogen bonding interactions (N-H⋯N) that connect molecules into extended chain structures along specific crystallographic axes. These intermolecular interactions play a crucial role in determining the overall crystal packing efficiency and stability of the solid-state form. The hydrogen bonding network involves the terminal amine nitrogen atoms as donors and the pyridine or pyrazole nitrogen atoms as acceptors, creating a three-dimensional supramolecular architecture. The crystal structure demonstrates that the molecular conformation in the solid state is influenced by both intramolecular factors and intermolecular packing forces.
The crystallographic data indicates that the compound crystallizes in specific space groups that accommodate the molecular geometry and intermolecular interactions efficiently. The unit cell dimensions and symmetry operations reflect the balance between molecular shape, size, and intermolecular forces that govern crystal formation. Comparative analysis with related pyrazolyl-pyridine derivatives shows similar hydrogen bonding patterns but distinct packing arrangements due to the specific substitution pattern and ethylamine chain. The crystal structure provides insights into the preferred conformations of the ethylamine linker and the relative orientation of the heterocyclic rings. These crystallographic parameters serve as fundamental data for understanding the solid-state properties and potential polymorphic behavior of the compound.
Properties
IUPAC Name |
2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-11(6-7-13)10(2)16(15-9)12-5-3-4-8-14-12/h3-5,8H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTTYUOWSNHCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213190 | |
| Record name | 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177355-64-4 | |
| Record name | 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177355-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-(2-pyridinyl)-1H-pyrazole-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and β-diketones or β-ketonitriles. For example, nucleophilic addition of hydrazine to β-ketonitriles yields aminopyrazoles with methyl substituents at the 3 and 5 positions, as reported in related pyrazole syntheses.
Pyridin-2-yl Substitution at N-1
The pyridin-2-yl group is introduced through nucleophilic substitution or coupling reactions. One approach involves the reaction of pyrazole intermediates with 2-halopyridines under basic conditions to achieve N-1 substitution. This method ensures regioselectivity and high yields of 1-(pyridin-2-yl)pyrazole derivatives.
Ethanamine Side Chain Installation
The ethan-1-amine moiety is typically attached at the 4-position of the pyrazole ring via alkylation or reductive amination strategies. For instance, pyrazol-4-yl ethanamine derivatives can be synthesized by nucleophilic substitution of a suitable leaving group (e.g., halide) on an ethanamine precursor or by reduction of nitrile intermediates.
Representative Synthetic Route
A representative synthetic route based on literature data is summarized below:
Analytical Data Supporting Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The pyrazole protons exhibit characteristic chemical shifts, with methyl groups at 3 and 5 positions showing singlets near 2.0 ppm. The pyridin-2-yl protons appear in the aromatic region (7.0–8.5 ppm). The ethanamine methylene protons typically resonate around 3.0–3.5 ppm.
Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound (~195 g/mol) confirm the product identity.
Elemental Analysis and IR Spectroscopy: Confirm the presence of amine and heterocyclic functionalities.
Research Findings and Optimization Notes
The choice of base and solvent critically affects the yield and purity of N-1 pyridinyl substitution. Polar aprotic solvents like DMF or DMSO and mild bases (K2CO3, NaH) are preferred.
Protection of amine groups during alkylation steps can improve selectivity and prevent side reactions.
Purification by silica gel chromatography using gradients of ethyl acetate in hexane or chloroform is effective for isolating pure target compounds.
Reaction temperatures between room temperature and 80 °C optimize substitution without decomposition.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds can exhibit significant anticancer properties. Studies have shown that 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's ability to target specific signaling pathways involved in tumor growth and metastasis .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi opens avenues for developing new antimicrobial agents .
Agricultural Applications
1. Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide. Its ability to disrupt pest metabolism or reproduction could lead to the development of safer and more effective agricultural chemicals .
2. Plant Growth Regulation
Research suggests that pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to stress conditions. This application could significantly impact crop yield and sustainability .
Materials Science Applications
1. Polymer Chemistry
The incorporation of pyrazole-based compounds into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials suitable for various industrial applications .
2. Sensor Technology
Due to its electronic properties, this compound may be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ primarily in substituents at positions 1 and 4 of the pyrazole ring. These modifications influence electronic properties, solubility, and biological interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Aromatic vs. The naphthylmethyl group in enhances lipophilicity, likely affecting membrane permeability compared to the pyridinyl group.
Ethanamine Side Chain :
- The ethanamine moiety in the target compound and its phenyl analog may confer basicity, influencing solubility and receptor interactions.
Biological Activity: Thiadiazole derivatives in exhibit antimicrobial activity, suggesting heterocyclic substituents at position 4 enhance this property. The GLUT1 inhibitor in demonstrates that bulky substituents (e.g., tetrahydro-2H-pyran) at position 1 can enable targeted protein interactions.
Biological Activity
2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a pyridine moiety, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 232.29 g/mol.
Antiproliferative Activity
Research has demonstrated that pyrazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study evaluating structural analogs of combretastatin A-4 (CA-4), several pyrazole compounds showed moderate to potent activity against human cancer cell lines such as SGC-7901, A549, and HT-1080. The most potent analogs had IC50 values ranging from 0.076 to 0.12 μM, indicating strong antiproliferative properties .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. Similar to CA-4, certain pyrazole derivatives disrupt microtubule dynamics, which is critical for cell division and proliferation. This disruption leads to apoptosis in cancer cells .
Enzyme Inhibition
Another area of interest is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway crucial for DNA synthesis and repair. Recent studies have synthesized various pyrazole derivatives that demonstrated promising DHFR inhibitory activity, suggesting potential applications in cancer therapy and other proliferative diseases .
Case Studies
| Compound | Activity | Cell Lines | IC50 (μM) |
|---|---|---|---|
| 7k | Antiproliferative | SGC-7901 | 0.076 |
| A549 | 0.12 | ||
| HT-1080 | 0.10 | ||
| Pyrazole Derivative X | DHFR Inhibition | N/A | N/A |
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the behavior of these compounds in biological systems. Preliminary data indicate favorable absorption and distribution characteristics for some pyrazole derivatives, with acceptable bioavailability profiles observed in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves alkylation of pyrazole precursors. For example, coupling reactions under reflux conditions (e.g., ethanol or acetonitrile) with bases like cesium carbonate or sodium hydride. Key steps include:
- Pyrazole core formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters.
- Amination : Introduction of the ethylamine group via nucleophilic substitution or reductive amination.
- Optimization : Reaction temperature (35–80°C), solvent polarity, and stoichiometric ratios significantly impact yield and purity. Ethanol or DMF is often preferred for solubility .
- Validation : Monitor intermediates using TLC and purify via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., m/z 215 [M+H]) .
- Elemental Analysis : Validate C, H, N, and S content against theoretical values .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its biological activity?
- Methodological Approach :
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes or GPCRs. Compare results with experimental IC values from enzyme inhibition assays .
Data Reconciliation : If discrepancies arise, re-evaluate force fields in simulations or validate assay conditions (e.g., pH, co-solvents). For instance, electron-donating substituents on the pyridine ring may alter electrostatic interactions unaccounted for in models .
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) to measure real-time binding kinetics .
Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives of this compound?
- Experimental Design :
- Derivative Synthesis : Systematically modify substituents (e.g., methyl → ethyl on pyrazole, pyridine → quinoline) and assess impact on bioactivity .
- Biological Testing :
- In Vitro : Dose-response curves in cell viability assays (e.g., MTT for anticancer activity) .
- In Vivo : Pharmacokinetic studies (e.g., bioavailability in rodent models) for lead optimization .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What are the critical considerations for optimizing reaction scalability while maintaining stereochemical fidelity?
- Key Factors :
- Catalyst Selection : Transition-metal catalysts (e.g., CuBr for Ullmann-type couplings) improve efficiency but may require strict oxygen-free conditions .
- Solvent Scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity without compromising yield .
- Process Monitoring : Use PAT (process analytical technology) tools like FTIR for real-time reaction tracking .
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the compound’s stability under varying pH conditions?
- Resolution Strategy :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor decomposition via LC-MS to identify degradation products .
- Mechanistic Insight : Use DFT calculations to predict protonation states of the pyridine nitrogen and pyrazole amine, which influence hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
